N1-(1-methylcyclopentyl)benzene-1,2-diamine
Description
Historical Context and Discovery
The compound this compound emerged in the chemical literature as part of the broader exploration of substituted phenylenediamine derivatives. According to database records, this specific compound was first catalogued in chemical databases in 2012, with its initial registration in PubChem occurring on October 19, 2012. The compound's development coincided with increased research interest in spirocyclic and complex substituted aromatic amines, which gained momentum in the early 2010s as synthetic methodologies for creating structurally diverse amine libraries became more sophisticated.
The historical significance of this compound extends beyond its individual properties to represent the evolution of synthetic organic chemistry toward more complex, three-dimensional molecular architectures. The parent compound family, phenylenediamines, has been known since the 19th century and has served as fundamental building blocks in dye chemistry, polymer synthesis, and pharmaceutical development. The introduction of the methylcyclopentyl substituent represents a modern approach to modifying these classical scaffolds to achieve enhanced selectivity and novel reactivity patterns.
Research into substituted phenylenediamines has been driven by their utility in asymmetric organocatalysis and medicinal chemistry applications. The phenylenediamine motif has been particularly valuable in the development of chiral catalysts and pharmaceutical intermediates. The specific methylcyclopentyl substitution pattern found in this compound reflects contemporary synthetic strategies that seek to introduce conformational rigidity and steric bulk to influence molecular recognition and catalytic selectivity.
Properties
IUPAC Name |
2-N-(1-methylcyclopentyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-5-9-12)14-11-7-3-2-6-10(11)13/h2-3,6-7,14H,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHYCOPCYBCZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N1-(1-methylcyclopentyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N1-(1-methylcyclopentyl)benzene-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3,5-bis(trifluoromethyl)benzyl group in the trifluoromethyl analog (97% yield) enables high catalytic activity but limits further functionalization due to steric constraints . Similarly, the 1-methylcyclopentyl group may hinder nucleophilic substitution or reductive amination reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance electrophilicity, whereas bulky alkyl groups (e.g., tert-butyl, methylcyclopentyl) prioritize steric shielding .
- Synthetic Challenges : Bulky substituents often lead to side reactions. For example, attempts to functionalize N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine with camphor derivatives via reductive amination failed due to steric clashes .
Physicochemical Properties
Data from analogs suggest the following trends:
- Solubility: Derivatives with polar substituents (e.g., trifluoromethyl, cyano) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted variants .
- Melting Points : Bulky substituents correlate with higher melting points. For instance, 5-Chloro-N1-methylbenzene-1,2-diamine (m.p. 234–236°C) vs. N1-(tert-butyl)benzene-1,2-diamine (data unavailable but expected to be lower) .
Biological Activity
Chemical Structure and Properties
N1-(1-methylcyclopentyl)benzene-1,2-diamine is characterized by its unique structure, which includes a benzene ring substituted with a methylcyclopentyl group and two amino groups. This configuration may influence its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Diamines often interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in:
- Cancer Treatment : Its ability to modulate cell signaling and inhibit specific enzymes could make it a candidate for cancer therapy.
- Neuroprotection : Given the antioxidant properties observed in similar compounds, it may offer protective effects against neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Research conducted on cell lines demonstrated that the compound can reduce oxidative stress markers and enhance cell viability under stress conditions.
- Animal Models : In vivo studies using murine models have shown that treatment with this compound leads to significant improvements in survival rates and reduced tumor growth in xenograft models.
Data Table
Here is a summary of some key findings related to the biological activity of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Human Cell Lines | Reduced oxidative stress markers |
| In Vivo | Murine Xenograft | Decreased tumor growth; improved survival rates |
| Mechanistic Study | Enzyme Assays | Inhibition of specific metabolic enzymes |
Q & A
Basic: What are the standard synthetic routes for N1-(1-methylcyclopentyl)benzene-1,2-diamine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves alkylation of benzene-1,2-diamine with 1-methylcyclopentyl halides under basic conditions. A common method uses methanol as a solvent, acetic acid as a catalyst, and sodium cyanoborohydride as a reducing agent at room temperature for 8–12 hours . Key optimizations include:
- Temperature control : Room temperature minimizes side reactions like oxidation.
- Catalyst selection : Acetic acid enhances nucleophilic substitution efficiency.
- Purification : Recrystallization or column chromatography ensures high purity (>95%).
For derivatives, reactions with aldehydes or ketones (e.g., via reductive amination) can introduce functional groups .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons appear as doublets (δ 6.5–7.2 ppm), while methylcyclopentyl protons show multiplet splitting (δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 217.16).
- X-ray Crystallography : Software like SHELX or OLEX2 resolves 3D structures, confirming stereochemistry and hydrogen-bonding networks .
Basic: How is the biological activity of this compound initially assessed in medicinal chemistry studies?
Answer:
- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Mechanistic insights : Fluorine analogs (e.g., N1-(2-fluorophenyl) derivatives) suggest enhanced enzyme inhibition via hydrogen bonding .
Advanced: How do density functional theory (DFT) studies predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) model:
- HOMO-LUMO gaps : Predict reactivity (e.g., ΔE ≈ 4.5 eV indicates moderate stability).
- Electrostatic potential maps : Highlight nucleophilic sites (amine groups) and electrophilic regions (aromatic rings) .
- Thermochemical data : Atomization energies and ionization potentials align with experimental values (average error <3 kcal/mol) .
Advanced: How are reaction mechanisms validated when experimental and computational data conflict?
Answer:
- Kinetic isotope effects (KIEs) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Transition state analysis : IRC (intrinsic reaction coordinate) calculations in DFT identify intermediates not detected experimentally .
- Spectroscopic trapping : Use low-temperature NMR or EPR to capture transient intermediates (e.g., nitrenes or radicals) .
Advanced: What strategies resolve crystallographic disorder in the methylcyclopentyl group?
Answer:
- Dynamic disorder modeling : Refine occupancy factors using SHELXL to account for rotational flexibility .
- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion, improving resolution (<0.8 Å) .
- Twinned data correction : OLEX2’s twin refinement module addresses overlapping reflections in space groups like P2₁/c .
Advanced: How do steric effects from the methylcyclopentyl group influence regioselectivity in substitution reactions?
Answer:
- Steric maps : Molecular mechanics simulations (e.g., MMFF94) quantify van der Waals clashes, predicting preferential substitution at para positions.
- Competitive experiments : Reactivity ratios (k_para/k_ortho > 3.5) confirm steric hindrance at ortho sites .
- Crystal packing analysis : Intermolecular contacts (e.g., C–H⋯π interactions) stabilize para-substituted products .
Advanced: What methodologies compare the biological efficacy of this compound with fluorinated or chlorinated analogs?
Answer:
- Structure-activity relationship (SAR) studies :
- Fluorinated analogs : Higher logP values (e.g., +0.8 for –F vs. –H) improve membrane permeability .
- Chlorinated analogs : Increased halogen bonding enhances target affinity (ΔG ≈ -2.3 kcal/mol) .
- Pharmacophore modeling : Overlay 3D structures to identify critical binding motifs (e.g., amine-π interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
